molecular formula C7H18O3Si B096275 T-butyltrimethoxysilane CAS No. 18395-29-4

T-butyltrimethoxysilane

Cat. No.: B096275
CAS No.: 18395-29-4
M. Wt: 178.3 g/mol
InChI Key: HXLWJGIPGJFBEZ-UHFFFAOYSA-N
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Description

T-butyltrimethoxysilane is an organosilicon compound with the molecular formula C7H18O3Si and a molecular weight of 178.3 g/mol. This compound is widely used in various scientific and industrial applications due to its unique properties and versatility.

Mechanism of Action

Target of Action

Tert-butyltrimethoxysilane (TBTMOS) is an organosilicon compound widely used in scientific experiments and industrial applications.

Mode of Action

TBTMOS is used as a coupling agent and initiator in the synthesis of other compounds . It interacts with its targets through chemical reactions, facilitating the formation of new bonds and structures. The exact mode of action depends on the specific reaction conditions and the other reactants involved .

Biochemical Pathways

The exact pathways affected would depend on the specific compounds being synthesized .

Pharmacokinetics

Its absorption, distribution, metabolism, and excretion (ADME) properties would likely depend on the specific conditions of exposure and the organism’s metabolic capabilities .

Result of Action

The primary result of TBTMOS’s action is the formation of new compounds through chemical reactions. For example, it has been used to modify nano-TiO2 and initiate polymerization . The exact molecular and cellular effects would depend on the specific compounds being synthesized and their subsequent interactions with biological systems .

Biochemical Analysis

Biochemical Properties

Tert-butyltrimethoxysilane plays a significant role in biochemical reactions, particularly in the modification of surfaces and the enhancement of adhesion. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to modify nano-TiO2, which involves interactions with surface hydroxyl groups . These interactions are primarily covalent, forming strong bonds that enhance the stability and functionality of the modified surfaces.

Cellular Effects

Terthis compound affects various types of cells and cellular processes. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For example, its application in surface modification can lead to changes in cell adhesion and proliferation, impacting cellular signaling pathways and gene expression . These effects are crucial in biomedical applications where surface properties play a significant role in cell behavior.

Molecular Mechanism

The molecular mechanism of terthis compound involves its interaction with biomolecules through covalent bonding. It can act as a coupling agent, forming stable bonds with hydroxyl groups on surfaces . This interaction can lead to enzyme inhibition or activation, depending on the context. Additionally, terthis compound can influence gene expression by modifying the surface properties of biomaterials, which in turn affects cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of terthis compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that terthis compound is relatively stable, but it can undergo hydrolysis in the presence of moisture, leading to the formation of silanols . These degradation products can have long-term effects on cellular function, particularly in in vitro and in vivo studies where prolonged exposure is involved.

Dosage Effects in Animal Models

The effects of terthis compound vary with different dosages in animal models. At low doses, it can enhance adhesion and surface modification without significant adverse effects. At high doses, it may exhibit toxic effects, including cellular toxicity and adverse reactions . It is crucial to determine the optimal dosage to balance efficacy and safety in biomedical applications.

Metabolic Pathways

Terthis compound is involved in metabolic pathways that include interactions with enzymes and cofactors. It can be metabolized through hydrolysis, leading to the formation of silanols and other by-products . These metabolic processes can affect metabolic flux and metabolite levels, influencing the overall biochemical environment.

Transport and Distribution

The transport and distribution of terthis compound within cells and tissues involve interactions with transporters and binding proteins. It can be localized to specific cellular compartments, affecting its accumulation and activity . Understanding these transport mechanisms is essential for optimizing its use in biomedical applications.

Subcellular Localization

Terthis compound can be localized to specific subcellular compartments, such as the cell membrane and cytoplasm. Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific organelles . This localization is crucial for its role in modifying surface properties and enhancing adhesion.

Preparation Methods

T-butyltrimethoxysilane can be synthesized through several methods. One common synthetic route involves the reaction of tert-butyl alcohol with trimethoxysilane in the presence of a catalyst . The reaction conditions typically include a temperature range of 50-100°C and a reaction time of several hours. Industrial production methods often involve large-scale batch or continuous processes to ensure high yield and purity .

Chemical Reactions Analysis

T-butyltrimethoxysilane undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, terthis compound hydrolyzes to form tert-butylsilanetriol and methanol.

    Condensation: The hydrolyzed product can further condense to form siloxane bonds, leading to the formation of polymeric structures.

    Substitution: this compound can undergo substitution reactions with nucleophiles, such as amines or alcohols, to form corresponding silane derivatives.

Common reagents used in these reactions include water, acids, bases, and various nucleophiles. The major products formed from these reactions are silanols, siloxanes, and substituted silanes .

Scientific Research Applications

T-butyltrimethoxysilane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a protective agent, chain transfer agent, and reagent in organic synthesis.

    Biology: this compound is employed in the modification of biomolecules and surfaces for various biological applications.

    Medicine: It is used in the development of drug delivery systems and medical devices.

    Industry: this compound is utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion and water-repellent properties.

Comparison with Similar Compounds

T-butyltrimethoxysilane can be compared with other similar compounds, such as:

    Isobutyltrimethoxysilane: Similar in structure but with an isobutyl group instead of a tert-butyl group.

    Trimethoxy(octadecyl)silane: Contains a longer alkyl chain, providing different hydrophobic properties.

    Trimethoxy(octyl)silane: Similar to trimethoxy(octadecyl)silane but with a shorter alkyl chain.

The uniqueness of terthis compound lies in its balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

IUPAC Name

tert-butyl(trimethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18O3Si/c1-7(2,3)11(8-4,9-5)10-6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLWJGIPGJFBEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405155
Record name TERT-BUTYLTRIMETHOXYSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18395-29-4
Record name TERT-BUTYLTRIMETHOXYSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name t-Butyltrimethoxysilane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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